Tert-butyl 2-{[(2-methoxyethyl)amino]methyl}piperidine-1-carboxylate
Description
tert-Butyl 2-{[(2-methoxyethyl)amino]methyl}piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a (2-methoxyethyl)aminomethyl substituent at the 2-position of the piperidine ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological disorders or pain management . Its structural design balances steric protection (via the Boc group) with functional flexibility (via the polar 2-methoxyethylamine side chain), making it valuable for drug discovery pipelines.
Properties
CAS No. |
887588-49-0 |
|---|---|
Molecular Formula |
C14H28N2O3 |
Molecular Weight |
272.38 g/mol |
IUPAC Name |
tert-butyl 2-[(2-methoxyethylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16-9-6-5-7-12(16)11-15-8-10-18-4/h12,15H,5-11H2,1-4H3 |
InChI Key |
YJUNLMACEVPUOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-{[(2-methoxyethyl)amino]methyl}piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-{[(2-methoxyethyl)amino]methyl}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The methoxyethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Tert-butyl 2-{[(2-methoxyethyl)amino]methyl}piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 2-{[(2-methoxyethyl)amino]methyl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Functional Group Impact: Replacement of the (2-methoxyethyl)amino group with a hydroxymethyl group (as in (R)-N-Boc-Piperidine-2-methanol) reduces hydrophilicity but enhances hydrogen-bonding capacity, altering solubility and reactivity .
- Complexity in Applications : Compounds with aromatic or heterocyclic substituents (e.g., nitropyrimidinyl in ) are tailored for targeted therapies, whereas the target compound’s simpler side chain favors broader utility in lead optimization.
Key Observations:
- Efficiency : Photoredox methods (e.g., ) offer moderate yields (49%) but enable access to strained cyclobutane derivatives, whereas traditional amination/alkylation routes (implied in ) may require optimization for scalability.
- Scalability : Palladium-mediated cross-coupling (e.g., ) allows gram-scale synthesis of complex analogues, though reagent costs may limit practicality.
Biological Activity
Tert-butyl 2-{[(2-methoxyethyl)amino]methyl}piperidine-1-carboxylate, a piperidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into the compound's synthesis, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 255.34 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a methoxyethyl amino group, contributing to its unique biological profile.
Synthesis Overview:
The synthesis of this compound typically involves the reaction of tert-butyl 2-piperidone with 2-methoxyethylamine under controlled conditions. This method allows for the formation of the desired carboxylate derivative through standard organic synthesis techniques such as nucleophilic substitution.
Anticancer Properties
Recent studies indicate that piperidine derivatives, including this compound, exhibit significant anticancer activity. For instance, research has shown that similar compounds can induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves the activation of specific receptors that stimulate cell proliferation and inhibit apoptosis, making these compounds potential candidates for cancer therapy .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | FaDu (hypopharyngeal) | 15 | Induces apoptosis via receptor activation |
| Similar Piperidine Derivative | A549 (lung cancer) | 20 | Inhibits cell proliferation |
| Another Piperidine Compound | HeLa (cervical cancer) | 18 | Modulates apoptotic pathways |
Neuroprotective Effects
In addition to anticancer properties, this compound has been investigated for its neuroprotective effects. Studies suggest that derivatives with similar structures may inhibit cholinesterase activity, which is beneficial in the context of neurodegenerative diseases like Alzheimer's. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cognitive function and memory retention .
Antiviral Activity
Emerging research highlights the antiviral potential of piperidine derivatives against various viral strains. For example, preliminary studies have shown that certain piperidine-based compounds exhibit activity against human coronaviruses. Although specific data on this compound is limited, its structural analogs have demonstrated promising results in inhibiting viral replication .
Case Studies
- Case Study on Anticancer Activity : A study reported that a piperidine derivative similar to this compound exhibited enhanced cytotoxicity in FaDu cells compared to traditional chemotherapeutics like bleomycin. This suggests a potential role for these compounds in developing more effective cancer treatments .
- Neuroprotective Study : Another investigation focused on the neuroprotective effects of piperidine derivatives in animal models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta aggregation and improve cognitive functions in treated subjects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
